2,4-Dichlorobenzoyl isothiocyanate

Description

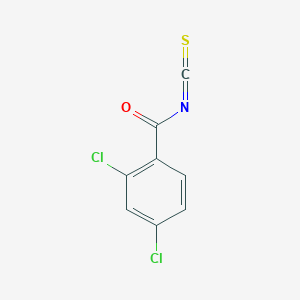

Structure

3D Structure

Properties

Molecular Formula |

C8H3Cl2NOS |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

2,4-dichlorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H3Cl2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H |

InChI Key |

ZJZCYTFTHXQBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2,4 Dichlorobenzoyl Isothiocyanate

Established Preparative Routes to 2,4-Dichlorobenzoyl Isothiocyanate

2,4-Dichlorobenzoyl isothiocyanate is a bifunctional compound, featuring both a carbonyl group and a thiocyanate (B1210189) group, which makes it a valuable reagent in organic synthesis, particularly for creating various heterocyclic compounds. researchgate.netarkat-usa.org Its reactivity is enhanced by the electron-withdrawing nature of the acyl group, making it more reactive than standard alkyl isothiocyanates. arkat-usa.org

Synthesis from 2,4-Dichlorobenzoyl Chloride and Thiocyanate Salts

A primary and well-established method for synthesizing acyl isothiocyanates, including the 2,4-dichloro-substituted variant, involves the reaction of the corresponding acyl chloride with a thiocyanate salt. arkat-usa.org The precursor, 2,4-dichlorobenzoyl chloride, can be synthesized by reacting 2,4-dichlorobenzoic acid with an acyl chlorinating agent like thionyl chloride. google.com

The general reaction proceeds by treating 2,4-dichlorobenzoyl chloride with salts such as ammonium (B1175870) thiocyanate (NH₄SCN), potassium thiocyanate (KSCN), or lead thiocyanate. arkat-usa.org This nucleophilic substitution reaction replaces the chloride on the acyl chloride with the thiocyanate group to yield the desired 2,4-dichlorobenzoyl isothiocyanate. The choice of salt and solvent can influence the reaction conditions and yield. For instance, the use of PEG-400 as a phase transfer catalyst under microwave irradiation in solvent-free conditions has been reported for the synthesis of benzoyl isothiocyanate, a method that is applicable to its dichlorinated analogue. arkat-usa.org

Table 1: Reagents for Synthesis from 2,4-Dichlorobenzoyl Chloride To view the data, click on the table headers to sort or filter the information.

| Precursor | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | Ammonium Thiocyanate (NH₄SCN) | Standard conditions | 2,4-Dichlorobenzoyl isothiocyanate |

| 2,4-Dichlorobenzoyl chloride | Potassium Thiocyanate (KSCN) | PEG-400, Microwave, Solvent-free | 2,4-Dichlorobenzoyl isothiocyanate |

Direct Synthesis from Carboxylic Acids using Activating Reagents

While the two-step process via the acyl chloride is common, methods for the direct, one-step synthesis of acyl isothiocyanates from carboxylic acids have been developed to improve efficiency and avoid the handling of sensitive acyl chlorides. One such method employs a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) as a mild and efficient activating system. researchgate.net

In this process, 2,4-dichlorobenzoic acid is reacted with the TCCA/TPP reagent mixture at room temperature. This system activates the carboxylic acid, allowing for the direct introduction of the isothiocyanate group. This approach is advantageous due to the use of safe, inexpensive, and readily available reagents, and it offers a straightforward workup procedure. researchgate.net

Advancements in Reaction Conditions and Catalytic Approaches for Synthesis

Modern synthetic chemistry seeks to improve upon established methods by introducing catalytic systems that increase efficiency, yield, and safety. For isothiocyanate synthesis, advancements often focus on alternatives to toxic reagents like thiophosgene (B130339) or on improving the desulfurization step in methods starting from primary amines and carbon disulfide. mdpi.com

While many catalytic advancements focus on isothiocyanates derived from amines, the principles can inform the synthesis of acyl isothiocyanates. For example, copper-catalyzed reactions have been explored for generating isothiocyanates. mdpi.comrsc.org In one pathway, a copper catalyst facilitates the reaction of a difluorocarbene with elemental sulfur to form a thiocarbonyl intermediate, which then reacts with a primary amine. rsc.org Although this specific route starts from an amine, the focus on metal-catalyzed formation of reactive sulfur intermediates highlights a potential area for developing catalytic routes to acyl isothiocyanates from different precursors.

Green Chemistry Principles in 2,4-Dichlorobenzoyl Isothiocyanate Production

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. cbijournal.com Several of its principles are highly relevant to the synthesis of 2,4-dichlorobenzoyl isothiocyanate.

Use of Safer Solvents and Reagents : Traditional methods often use volatile and potentially toxic organic solvents. Green approaches favor the use of safer solvents like water or deep eutectic solvents (DESs). nih.govrsc.org For instance, the synthesis of isothiocyanates from primary amines and carbon disulfide has been successfully performed in water using sodium persulfate as a desulfurizing agent. rsc.org Applying such principles to acyl isothiocyanate synthesis could involve exploring aqueous conditions or recyclable DESs, which can act as both solvent and catalyst. nih.gov

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. arkat-usa.org The development of catalytic systems, such as the phase-transfer catalysis mentioned for the reaction of acyl chlorides with KSCN, aligns with this principle. arkat-usa.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, such as the direct conversion of carboxylic acids to acyl isothiocyanates, generally have better atom economy than multi-step processes that require isolation and purification of intermediates. researchgate.net

Mechanochemical Synthesis Strategies

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry technique that often reduces or eliminates the need for solvents. nih.gov This method has been successfully applied to the thiocyanation of various aryl compounds via C–H functionalization, using ammonium thiocyanate and an oxidizing agent under solvent-free, room-temperature conditions. nih.govacs.org

While direct mechanochemical synthesis of acyl isothiocyanates from carboxylic acids or acyl chlorides is not yet widely reported, the existing success with aryl thiocyanation suggests its potential applicability. nih.gov A hypothetical mechanochemical approach for 2,4-dichlorobenzoyl isothiocyanate could involve milling 2,4-dichlorobenzoyl chloride with a thiocyanate salt. This solvent-free method could offer benefits such as shorter reaction times, simpler workup, and a significantly improved environmental profile.

Continuous Flow Chemistry and Scale-Up Investigations

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. almacgroup.comnih.gov These benefits are particularly valuable for handling reactive intermediates like acyl isothiocyanates.

For the production of 2,4-dichlorobenzoyl isothiocyanate, a continuous flow process could be designed based on the established reaction of 2,4-dichlorobenzoyl chloride with a thiocyanate salt. The reagents would be continuously mixed and heated in a flow reactor for a specific residence time, allowing for rapid production. This technology is well-suited for scale-up; instead of using larger reactors (which can introduce safety and mixing issues), production can be increased by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). almacgroup.com The ability to integrate purification steps, such as liquid-liquid extraction, directly into the flow system further enhances efficiency and makes it an attractive strategy for industrial-scale manufacturing. almacgroup.comresearchgate.net

Phase Transfer Catalysis in 2,4-Dichlorobenzoyl Isothiocyanate Synthesis

The application of phase transfer catalysis (PTC) offers a significant improvement in the synthesis of aroyl isothiocyanates, including 2,4-dichlorobenzoyl isothiocyanate. This methodology provides a milder and more efficient alternative to traditional anhydrous methods that often require long reaction times. The core of this synthetic approach involves the reaction of an aroyl chloride with a thiocyanate salt in a two-phase system, facilitated by a phase transfer catalyst.

Research into the phase transfer catalyzed synthesis of acyl and aroyl isothiocyanates has demonstrated the viability of this method. tandfonline.com In a typical procedure, a solution of the aroyl chloride in an organic solvent, such as benzene (B151609), is stirred with an aqueous solution of a thiocyanate salt, like potassium thiocyanate. The reaction is carried out at room temperature in the presence of a phase transfer catalyst. tandfonline.com

The key to the success of this reaction is the phase transfer catalyst, which transports the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the aroyl chloride. Tetrabutylammonium bromide is a commonly used catalyst for this purpose. tandfonline.com In the absence of a phase transfer catalyst, the formation of the product is minimal, highlighting the essential role of the catalyst in facilitating the interfacial reaction. tandfonline.com

While specific research focusing exclusively on the synthesis of 2,4-dichlorobenzoyl isothiocyanate using phase transfer catalysis is not extensively documented in readily available literature, the synthesis of structurally similar compounds provides strong evidence for the applicability of this method. For instance, the synthesis of o-chlorobenzoyl isothiocyanate using this method has been reported with a high yield of 82%. tandfonline.com This suggests that a similar yield can be expected for 2,4-dichlorobenzoyl isothiocyanate under optimized conditions.

The general reaction scheme is as follows:

Cl₂C₆H₃COCl + KSCN --(Phase Transfer Catalyst)--> Cl₂C₆H₃CONCS + KCl

The resulting 2,4-dichlorobenzoyl isothiocyanate is typically an oil and can be purified by distillation. Infrared spectroscopy is a key analytical tool for product confirmation, with the characteristic strong absorption peak for the isothiocyanate group appearing around 1990 cm⁻¹. tandfonline.com

The following table summarizes the typical reaction conditions and reported yields for the synthesis of various aroyl isothiocyanates using phase transfer catalysis, providing a basis for the expected synthesis of 2,4-dichlorobenzoyl isothiocyanate.

| Acyl Chloride | Catalyst | Solvent System | Reaction Time | Yield (%) |

| Benzoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 2 hours | 76 |

| o-Chlorobenzoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 2 hours | 82 |

| Anisoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 2 hours | 64 |

| Cinnamoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 2 hours | 49 |

| 2-Naphthoyl chloride | Tetrabutylammonium bromide | Benzene/Water | 2 hours | 62 |

Table 1: Synthesis of Aroyl Isothiocyanates via Phase Transfer Catalysis tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity is the basis for many of its synthetic applications.

Reactions with Amine and Diamine Nucleophiles

The reaction between isothiocyanates and primary or secondary amines is a well-established method for the synthesis of N,N'-disubstituted thioureas. In the case of 2,4-dichlorobenzoyl isothiocyanate, the reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate moiety. This initial addition is followed by proton transfer, resulting in the formation of a stable thiourea (B124793) derivative.

The reactivity of amines as nucleophiles is a key factor in these reactions. While primary and secondary amines readily react, the reaction can be influenced by steric hindrance and the electronic properties of the amine. Diamines can react with two equivalents of the isothiocyanate to form bis-thiourea derivatives. The pH of the reaction medium can also play a role, with more alkaline conditions (pH 9-11) favoring the reaction with amines. researchgate.net

The general mechanism for the reaction of 2,4-dichlorobenzoyl isothiocyanate with a primary amine is depicted below:

Scheme 1: General reaction of 2,4-dichlorobenzoyl isothiocyanate with a primary amine.

Various synthetic methods have been developed for the preparation of thioureas from isothiocyanates and amines, highlighting the broad utility of this reaction. iwu.eduorganic-chemistry.orgchemrxiv.org

Reactions with Alcohol and Thiol Nucleophiles

Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate group to form O-alkyl thiocarbamates and dithiocarbamates, respectively. Thiols are generally more potent nucleophiles than alcohols due to the higher polarizability and lower electronegativity of sulfur compared to oxygen. chemistrysteps.com Consequently, reactions with thiols often proceed more readily than with alcohols.

The reaction with alcohols typically yields N-aryl-O-alkyl carbamates. Studies have shown that the chain length of the alcohol can influence the reaction outcome, with long-chain alcohols exclusively forming carbamates, while shorter-chain alcohols may also produce symmetrical 1,3-disubstituted ureas and thioureas. nih.gov

The reaction with thiols is favored under slightly acidic to neutral conditions (pH 6-8), leading to the formation of a dithiocarbamate (B8719985) linkage. researchgate.net The enhanced nucleophilicity of thiolates, the conjugate bases of thiols, makes them particularly effective in these addition reactions. chemistrysteps.com

Below is a table summarizing the reaction of isothiocyanates with alcohol and thiol nucleophiles:

| Nucleophile | Product | Reaction Conditions |

| Alcohol (ROH) | O-Alkyl Thiocarbamate | Varies, can be influenced by alcohol chain length nih.gov |

| Thiol (RSH) | Dithiocarbamate | Typically pH 6-8 researchgate.net |

A novel three-component reaction involving isocyanides, elemental sulfur, and alcohols or thiols has been developed to produce O-thiocarbamates and dithiocarbamates, proceeding through an isothiocyanate intermediate. nih.gov

Reactions with Hydrazine (B178648) and Related Nucleophiles

Hydrazine and its derivatives are potent nucleophiles due to the presence of two adjacent nitrogen atoms, a phenomenon sometimes referred to as the alpha effect. researchgate.netnih.gov The reaction of 2,4-dichlorobenzoyl isothiocyanate with hydrazine hydrate (B1144303) leads to the formation of thiosemicarbazide (B42300) derivatives. researchgate.net These thiosemicarbazides can then undergo further reactions, such as cyclization, to form various heterocyclic systems.

The reaction of benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org However, competing benzoylation reactions can occur, particularly with methyl hydrazine and benzyl (B1604629) hydrazine. rsc.org In some cases, the reaction with alkyl hydrazones can lead to the formation of 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org

The general reaction with hydrazine is as follows:

Scheme 2: General reaction of 2,4-dichlorobenzoyl isothiocyanate with hydrazine.

Cycloaddition Chemistry Involving 2,4-Dichlorobenzoyl Isothiocyanate

Beyond nucleophilic additions, the isothiocyanate functionality of 2,4-dichlorobenzoyl isothiocyanate can participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. These reactions involve the concerted or stepwise formation of two new bonds.

Applications in Heterocycle Synthesis (e.g., Thiazoles, Thiazines, Triazoles, Quinoxalines, Pyrimidinethiones, Oxazines)

The reactivity of 2,4-dichlorobenzoyl isothiocyanate makes it a key building block in the synthesis of a wide array of heterocycles. The specific heterocyclic system formed depends on the nature of the reacting partner.

Thiazoles and Thiazines: Allenyl isothiocyanates, which can be generated from propargyl thiocyanates, are highly reactive electrophiles used in the synthesis of 2-substituted thiazoles by reacting with various nucleophiles. qucosa.de

Triazoles: As mentioned previously, the reaction of benzoyl isothiocyanates with alkyl hydrazines can lead to the formation of 1,2,4-triazoline-5-thiones. rsc.org

Quinoxalines: The reaction of isothiocyanates with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. researchgate.net

Pyrimidinethiones and Oxazines: The reaction of isothiocyanatoazobenzene with arylidenemalononitriles has been shown to afford 1,3-pyrimidine derivatives. researchgate.net Furthermore, cyclocondensation with 2-aminophenol (B121084) can produce benzoxazole (B165842) derivatives, a class of oxazines. researchgate.net

The following table provides a summary of heterocyclic systems synthesized from isothiocyanate precursors and the corresponding reaction partners:

| Heterocyclic Product | Reactant(s) |

| Thiazoles | Allenyl isothiocyanates and various nucleophiles qucosa.de |

| 1,2,4-Triazoline-5-thiones | Benzoyl isothiocyanates and alkyl hydrazines rsc.org |

| Quinoxalines | Isothiocyanates and o-phenylenediamine researchgate.net |

| Pyrimidinethiones | Isothiocyanatoazobenzene and arylidenemalononitriles researchgate.net |

| Benzoxazoles (Oxazines) | Isothiocyanatoazobenzene and 2-aminophenol researchgate.net |

Exploration of Pericyclic and Other Concerted Mechanisms

Pericyclic reactions are a class of concerted reactions characterized by a cyclic transition state where bond making and breaking occur simultaneously. numberanalytics.comebsco.com These reactions are significant in organic synthesis due to their high stereochemical control. numberanalytics.com Cycloaddition reactions, a major type of pericyclic reaction, involve the formation of a ring from two or more unsaturated molecules. numberanalytics.comebsco.com

The isothiocyanate group can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. For instance, isocyanates have been shown to undergo [2+2] cycloadditions with ynolates to form azetidine-2,4-diones and [4+2] cycloadditions with vinyl isocyanates to yield 2-pyridones. elsevierpure.com While this specific research focuses on isocyanates, the similar electronic structure of isothiocyanates suggests the potential for analogous reactivity.

The mechanisms of pericyclic reactions are often governed by the principle of orbital symmetry conservation. nih.gov The transition states of these reactions can be considered aromatic or anti-aromatic, which influences the feasibility of the reaction. nih.gov Some reactions that appear to be concerted pericyclic processes may, under certain conditions or with specific substitutions, proceed through stepwise mechanisms. nih.govrsc.org The study of these mechanisms often involves a combination of experimental and theoretical approaches. nih.gov

Rearrangement Pathways and Tautomeric Equilibria Studies

Detailed experimental or computational studies on the rearrangement pathways and tautomeric equilibria specifically for 2,4-dichlorobenzoyl isothiocyanate are not extensively documented in the reviewed literature. However, the general reactivity of acyl isothiocyanates suggests potential for intramolecular cyclization and rearrangement reactions, which are largely dependent on the reaction conditions and the nature of the interacting substrates.

Acyl isothiocyanates can, in principle, exhibit tautomerism, although this is not as common as in other systems like β-dicarbonyl compounds. The potential for tautomeric forms would involve the migration of a proton, but given the structure of 2,4-dichlorobenzoyl isothiocyanate, significant tautomeric equilibria are not expected.

2,4-Dichlorobenzoyl Isothiocyanate as an Electrophilic and Thiocyanate (B1210189) Transfer Reagent

The isothiocyanate group is characterized by an electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 2,4-dichlorobenzoyl group is expected to enhance the electrophilicity of the isothiocyanate carbon in 2,4-dichlorobenzoyl isothiocyanate, making it a potent electrophile.

Common nucleophiles that react with isothiocyanates include primary and secondary amines, alcohols, and thiols. The general reaction schemes are as follows:

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate group to form the corresponding N,N'-disubstituted thioureas. The reaction is typically rapid and proceeds under mild conditions. The reaction with amines can be influenced by pH, with more alkaline conditions (pH 9-11) favoring the formation of thiourea. cambridge.org

Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate carbon to form thiocarbamates and dithiocarbamates, respectively. The reaction with thiols to form a dithiocarbamate can occur under mildly acidic to neutral conditions (pH 6-8). cambridge.org The reaction with alcohols may require more forcing conditions or catalysis. Studies on the reaction of isocyanates and isothiocyanates with long-chain alcohols have shown the exclusive formation of N-aryl-O-alkyl carbamates. frontiersin.org

The following table summarizes the expected electrophilic addition reactions of 2,4-dichlorobenzoyl isothiocyanate with various nucleophiles.

| Nucleophile | Functional Group | Product Type |

| Primary Amine | R-NH₂ | N-(2,4-Dichlorobenzoyl)-N'-alkylthiourea |

| Secondary Amine | R₂NH | N-(2,4-Dichlorobenzoyl)-N',N'-dialkylthiourea |

| Alcohol | R-OH | O-Alkyl N-(2,4-dichlorobenzoyl)thiocarbamate |

| Thiol | R-SH | S-Alkyl N-(2,4-dichlorobenzoyl)dithiocarbamate |

In addition to acting as an electrophile, acyl isothiocyanates can also function as thiocyanate transfer reagents. researchgate.net In these reactions, the acyl group is cleaved, and the thiocyanate group is transferred to a suitable substrate. This type of reactivity is less common than direct nucleophilic addition but can be observed under specific conditions, particularly with soft nucleophiles or in the presence of Lewis acids. However, specific examples of 2,4-dichlorobenzoyl isothiocyanate acting as a thiocyanate transfer reagent are not well-documented in the literature.

Kinetic and Thermodynamic Characterization of 2,4-Dichlorobenzoyl Isothiocyanate Reactions

Specific kinetic and thermodynamic data for the reactions of 2,4-dichlorobenzoyl isothiocyanate are scarce in the available literature. However, insights into its reactivity can be drawn from studies on related compounds and the application of linear free-energy relationships, such as the Hammett equation.

The Hammett equation relates the reaction rates and equilibrium constants of reactions involving substituted benzene (B151609) derivatives. wikipedia.org The chloro substituents at the 2- and 4-positions of the phenyl ring in 2,4-dichlorobenzoyl isothiocyanate are electron-withdrawing. According to the Hammett equation, electron-withdrawing groups generally accelerate reactions where a negative charge develops in the transition state, which is the case in the nucleophilic addition to the isothiocyanate carbon. Therefore, 2,4-dichlorobenzoyl isothiocyanate is expected to be more reactive towards nucleophiles than the unsubstituted benzoyl isothiocyanate.

Kinetic studies on the reaction of various organic isothiocyanates with 1-octanol (B28484) in o-dichlorobenzene have been reported. While this study did not include 2,4-dichlorobenzoyl isothiocyanate, it provides a framework for understanding the kinetics of such reactions. The study found that the reaction is first-order with respect to the isothiocyanate concentration and that the reaction rate is influenced by the nature of the organic substituent. The apparent activation energies for these reactions were found to be in the range of 13.5–16.5 kcal/mole.

The following table presents kinetic data for the reaction of various isothiocyanates with 1-octanol at 120°C, illustrating the effect of the substituent on the reaction rate.

| Isothiocyanate | Apparent Second-Order Rate Constant (k₂') at 120°C (L/mol·min) | Apparent Activation Energy (Ea) (kcal/mol) |

| Benzyl isothiocyanate | 0.089 | 14.2 |

| Phenyl isothiocyanate | 0.076 | 13.5 |

| Allyl isothiocyanate | 0.051 | 14.4 |

| Ethyl isothiocyanate | 0.038 | 15.1 |

| n-Butyl isothiocyanate | 0.034 | 15.4 |

| n-Hexyl isothiocyanate | 0.033 | 16.5 |

| Isobutyl isothiocyanate | 0.029 | 16.0 |

| Cyclohexyl isothiocyanate | 0.024 | 16.3 |

Data sourced from a study on the kinetics of the reaction of organic isothiocyanates with 1-octanol in o-dichlorobenzene.

The thermodynamic parameters for these reactions, such as enthalpy and entropy of activation, provide further insights into the reaction mechanism. A negative entropy of activation would be expected for the bimolecular addition of a nucleophile to the isothiocyanate, reflecting the ordering of the transition state.

While specific thermodynamic data for reactions of 2,4-dichlorobenzoyl isothiocyanate are not available, it is anticipated that the addition reactions with nucleophiles would be thermodynamically favorable due to the formation of stable thiourea, thiocarbamate, or dithiocarbamate products.

Derivatization Strategies and Analogue Synthesis Utilizing 2,4 Dichlorobenzoyl Isothiocyanate

Synthesis of Novel Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives

The primary and most fundamental reaction of 2,4-dichlorobenzoyl isothiocyanate is its addition reaction with primary and secondary amines, as well as hydrazines, to afford N,N'-disubstituted thioureas and thiosemicarbazides, respectively. This reaction is typically straightforward and proceeds with high efficiency.

The synthesis of thiourea derivatives is generally achieved by reacting 2,4-dichlorobenzoyl isothiocyanate with an appropriate amine in a suitable solvent, such as acetone. For instance, the reaction with various primary aniline (B41778) derivatives has been reported to yield the corresponding N-(aryl)-N'-(2,4-dichlorobenzoyl)thioureas. A specific example is the synthesis of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, which was prepared by reacting 2,4-dichlorobenzoyl isothiocyanate with 4-chloroaniline (B138754) in acetone. The resulting mixture was stirred for 1.5 hours, and the product was isolated by precipitation in acidified water, affording a high yield of 90%. researchgate.net

Similarly, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was synthesized by the in situ formation of 2,4-dichlorobenzoyl isothiocyanate from 2,4-dichlorobenzoyl chloride and potassium thiocyanate (B1210189) in dry acetone, followed by the addition of 4-acetyl aniline. The reaction mixture was refluxed for three hours to furnish the desired thiourea derivative in good yield and high purity. nih.govnih.gov

The general synthetic approach for these thiourea derivatives involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, leading to the formation of a stable thiourea linkage. The reaction conditions are typically mild, and the products can often be purified by simple recrystallization.

Thiosemicarbazide derivatives are synthesized in a similar manner, utilizing hydrazine (B178648) or its derivatives as the nucleophile. These compounds are valuable intermediates for the synthesis of various heterocyclic systems.

Table 1: Examples of Thiourea Derivatives Synthesized from 2,4-Dichlorobenzoyl Isothiocyanate

| Amine Reactant | Resulting Thiourea Derivative | Reaction Conditions | Yield (%) | Reference |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | Acetone, 1.5 h stirring | 90 | researchgate.net |

| 4-Acetyl aniline | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Dry acetone, reflux 3 h | Good | nih.govnih.gov |

| o-Anisidine | 2,4-dichloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide | Dry acetone, reflux 3 h | 99 | rsc.org |

| m-Chloroaniline | 2,4-dichloro-N-[(3-chlorophenyl)carbamothioyl]benzamide | Dry acetone, reflux 3 h | 99 | rsc.org |

| 2,6-Diaminopyridine | N,N'-(pyridine-2,6-diyldicarbamothioyl)bis(2,4-dichlorobenzamide) | Dry acetone, reflux 3 h | Not Reported | rsc.org |

Construction of Diverse Heterocyclic Scaffolds as Reaction Products

The utility of 2,4-dichlorobenzoyl isothiocyanate extends beyond the synthesis of simple thioureas and thiosemicarbazides. It is a key precursor for the construction of a variety of heterocyclic systems. The initially formed thiourea or thiosemicarbazide derivatives often serve as intermediates that can undergo subsequent intramolecular cyclization or react with other reagents to form five- or six-membered rings.

For example, 2,4-dichlorobenzoyl isothiocyanate has been used to synthesize pyrazolooxazine derivatives. In one study, 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was reacted with 2,4-dichlorobenzoyl isothiocyanate, leading to the formation of a pyrazolooxazine scaffold. researchgate.netresearchgate.net This transformation highlights the ability of the isothiocyanate to participate in more complex reaction cascades, yielding fused heterocyclic systems.

Furthermore, the reaction of 2,4-dichlorobenzoyl isothiocyanate with various nucleophiles can lead to the formation of other heterocyclic rings such as triazines and oxazines. The reaction of 2,4-dichlorobenzoyl isothiocyanate with urea (B33335) has been shown to produce a corresponding triazine derivative. researchgate.net Similarly, its reaction with malononitrile (B47326) afforded an oxazine (B8389632) derivative. researchgate.net The versatility of this reagent is further demonstrated by its use in the synthesis of pyrimidinethiones and pyridopyrimidines. researchgate.net

The synthesis of these heterocyclic compounds often involves a one-pot reaction where the initial adduct formed from the isothiocyanate undergoes cyclization under the reaction conditions. The specific heterocyclic system obtained is dependent on the nature of the nucleophile and any other reagents present in the reaction mixture.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from 2,4-Dichlorobenzoyl Isothiocyanate

| Reactant(s) | Resulting Heterocyclic Scaffold | Reference |

| 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Pyrazolooxazine derivative | researchgate.netresearchgate.net |

| Urea | Triazine derivative | researchgate.net |

| Malononitrile | Oxazine derivative | researchgate.net |

| 4-Phenylaminopent-3-en-2-one | Pyrimidinethione derivative | researchgate.net |

| Acetylacetone (B45752) | Mercapto acetyl pyridine (B92270) derivative | researchgate.net |

Design and Synthesis of Complex Organic Architectures as Chemical Building Blocks

The application of 2,4-dichlorobenzoyl isothiocyanate as a chemical building block facilitates the assembly of more complex and elaborate organic architectures. Beyond the direct formation of five- and six-membered heterocycles, this reagent can be incorporated into multi-step synthetic sequences to generate larger, fused, and spirocyclic systems.

An illustrative example is the synthesis of spiro[pyrazole-3,3′-pyrazolo[3,4-c]pyrazole] derivatives. This complex spirocyclic system was obtained through a reaction sequence involving 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 2,4-dichlorobenzoyl isothiocyanate, among other reagents. researchgate.netresearchgate.net The formation of such intricate structures underscores the role of the isothiocyanate as a key reactive handle that enables the strategic connection of different molecular fragments.

Structure-Reactivity Relationship (SRR) Investigations of Synthesized Derivatives

Investigations into the structure-reactivity relationships of derivatives synthesized from 2,4-dichlorobenzoyl isothiocyanate provide valuable insights into their chemical behavior and potential applications. The electronic properties of the 2,4-dichlorobenzoyl group significantly influence the reactivity of the isothiocyanate and the properties of the resulting derivatives.

A detailed study of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide using Density Functional Theory (DFT) has provided a quantitative understanding of its reactivity profile. nih.govrsc.org The presence of the two chlorine atoms on the benzoyl ring has a pronounced electron-withdrawing effect, which enhances the electrophilicity of the isothiocyanate carbon, thereby facilitating its reaction with nucleophiles.

Furthermore, the crystal structure analysis of this derivative revealed specific intramolecular and intermolecular interactions that govern its solid-state architecture. An intramolecular N-H···O hydrogen bond leads to the formation of a planar S(6) ring motif. nih.govrsc.org In the crystal packing, intermolecular C-H···O and N-H···S hydrogen bonds, as well as C-H···π and π···π interactions, play a crucial role in the formation of a three-dimensional network. nih.govrsc.org Hirshfeld surface analysis indicated that H···C/C···H, H···H, H···Cl/Cl···H, H···O/O···H, and H···S/S···H interactions are the most significant contributors to the crystal packing. nih.govrsc.org

These structural features are not merely of academic interest; they have implications for the molecule's ability to interact with biological targets. For example, in silico docking studies have suggested that these types of thiourea derivatives can act as potent groove binders with DNA. nih.govnih.gov The specific substitution pattern on the aromatic rings and the conformational flexibility of the thiourea linkage are key determinants of the binding affinity and selectivity. While extensive comparative studies with other substituted benzoyl isothiocyanates are limited, the detailed analysis of the 2,4-dichloro derivative provides a solid foundation for understanding how the electronic and steric properties imparted by this specific substitution pattern influence the structure and potential function of the resulting molecules.

Spectroscopic and Advanced Analytical Methodologies in 2,4 Dichlorobenzoyl Isothiocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of the derivatives of 2,4-dichlorobenzoyl isothiocyanate, particularly in the analysis of thiourea (B124793) derivatives. The synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, for instance, was confirmed using ¹H-NMR and ¹³C-NMR. nih.gov The spectra provided definitive evidence for the formation of the thiourea linkage and the presence of the 2,4-dichlorobenzoyl and 4-acetylphenyl moieties. nih.gov

In a typical ¹H-NMR spectrum of a thiourea derivative of 2,4-dichlorobenzoyl isothiocyanate, the protons of the aromatic rings and the N-H protons of the thiourea group exhibit characteristic chemical shifts. nih.govresearchgate.net Similarly, the ¹³C-NMR spectrum will show distinct signals for the carbonyl carbon, the thiocarbonyl carbon, and the various aromatic carbons, allowing for a complete structural assignment. nih.govspectrabase.com For example, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the structure was confirmed by FTIR, ¹H-NMR, and ¹³C-NMR, alongside single-crystal X-ray diffraction studies. nih.gov

The analysis of NMR data is also crucial for understanding the mechanistic aspects of reactions involving 2,4-dichlorobenzoyl isothiocyanate. By observing the changes in the NMR spectra over time, researchers can identify intermediates and byproducts, providing insights into the reaction pathway.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for the analysis of 2,4-dichlorobenzoyl isothiocyanate and its derivatives, offering high sensitivity and detailed structural information. purdue.edu Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used to determine the molecular weight of newly synthesized compounds with high accuracy, confirming their elemental composition. rsc.org

For instance, in the synthesis of thiourea derivatives, ESI-MS is used to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, which confirms the molecular weight of the product. rsc.org This is particularly useful in confirming the successful reaction between 2,4-dichlorobenzoyl isothiocyanate and an amine.

Beyond product characterization, mass spectrometry is invaluable for reaction monitoring. purdue.edu By analyzing small aliquots of the reaction mixture at different time points, researchers can track the consumption of reactants and the formation of products and intermediates. purdue.edu This real-time analysis allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. Tandem mass spectrometry (MS/MS) can further provide structural information on the ions observed, aiding in the identification of unknown species in the reaction mixture. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for functional group analysis in studies of 2,4-dichlorobenzoyl isothiocyanate and its derivatives. nih.gov The isothiocyanate group (-N=C=S) has a strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2000-2100 cm⁻¹. researchgate.netresearchgate.net

The progress of a reaction involving 2,4-dichlorobenzoyl isothiocyanate can be conveniently monitored by observing the disappearance of the isothiocyanate peak and the appearance of new peaks corresponding to the functional groups in the product. For example, in the formation of a thiourea derivative, the -N=C=S peak will be replaced by characteristic bands for the thiourea group, including N-H stretching and C=S stretching vibrations. nih.govresearchgate.net

In one study, the synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was confirmed by the presence of characteristic IR absorption bands. nih.gov Similarly, the IR spectrum of the parent compound, benzoyl isothiocyanate, is well-documented and serves as a useful reference. nih.govsigmaaldrich.com Raman spectroscopy can also be employed, particularly for samples in aqueous solutions, and provides complementary information to the IR data.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Isothiocyanate (-N=C=S) | 2000-2100 |

| Carbonyl (C=O) | 1630-1680 |

| Amine (N-H) | 3300-3500 |

| Thiocarbonyl (C=S) | 1050-1250 |

X-ray Crystallography in the Definitive Structural Characterization of 2,4-Dichlorobenzoyl Isothiocyanate Derivatives

The crystal structure of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, for example, was determined by X-ray diffraction, revealing the molecule to exist in the thione form with typical C=S and C=O bond lengths. nih.gov The study also highlighted the presence of an intramolecular N-H···O hydrogen bond, which stabilizes the molecular conformation, and intermolecular N-H···S hydrogen bonds that link the molecules into centrosymmetric dimers. nih.gov

Similarly, the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was elucidated, showing that the planar rings were situated at a dihedral angle of 33.32(6)°. nih.gov The analysis also revealed a network of intermolecular hydrogen bonds and other interactions that contribute to the stability of the crystal packing. nih.gov Such detailed structural information is invaluable for understanding the structure-activity relationships of these compounds.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | Triclinic | P-1 | Intramolecular N-H···O and intermolecular N-H···S hydrogen bonds. nih.gov |

| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Monoclinic | P2₁/c | Dihedral angle of 33.32(6)° between planar rings. nih.gov |

| N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide | Monoclinic | P2₁/c | N-H···O links between the thiourea and DMF molecules. researchgate.net |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation, purification, and quantitative analysis of 2,4-dichlorobenzoyl isothiocyanate and its derivatives. mdpi.comepa.gov These methods are routinely used to assess the purity of synthesized compounds and to analyze complex reaction mixtures. mdpi.com

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as many of the thiourea derivatives of 2,4-dichlorobenzoyl isothiocyanate. nih.gov By using an appropriate stationary phase and mobile phase, components of a mixture can be separated based on their polarity and other physicochemical properties. A UV detector is often used for detection, as the aromatic rings in these compounds absorb UV light. nih.gov

GC-MS is a powerful combination of two techniques that is ideal for the analysis of volatile and thermally stable compounds. usgs.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. While 2,4-dichlorobenzoyl isothiocyanate itself may be suitable for GC-MS analysis, many of its derivatives may require derivatization to increase their volatility. psu.edu

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. psu.edu In the context of 2,4-dichlorobenzoyl isothiocyanate research, derivatization can be employed to enhance the detectability and chromatographic behavior of the compound and its derivatives. nih.govresearchgate.net

For instance, isothiocyanates can be derivatized with reagents containing a chromophore or a fluorophore to improve their detection by UV or fluorescence detectors in HPLC. nih.gov A common derivatization strategy involves the reaction of the isothiocyanate with an amine to form a thiourea, which can have more favorable chromatographic properties. nih.gov

Derivatization is also frequently used in GC-MS analysis to increase the volatility and thermal stability of polar compounds. psu.edu For example, the N-H protons in thiourea derivatives can be replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, to make the molecule more amenable to GC analysis. The choice of derivatization reagent depends on the specific functional groups present in the molecule and the analytical technique being used. psu.edu Several derivatization reagents for isothiocyanates have been reported, including N-acetyl-L-cysteine and N-(tert-butoxycarbonyl)-L-cysteine methyl ester. researchgate.netnih.gov

Based on a thorough review of the available scientific literature, a dedicated, in-depth computational and theoretical investigation focused solely on the chemical compound 2,4-Dichlorobenzoyl isothiocyanate has not been extensively reported. Research mentioning this compound typically describes its in situ synthesis and immediate use as a reagent to create more complex molecules. researchgate.netrsc.orgnih.gov

The primary focus of existing computational studies, such as those employing Density Functional Theory (DFT), is on the resulting derivative compounds rather than on the isolated 2,4-dichlorobenzoyl isothiocyanate reagent itself. For instance, detailed theoretical analyses have been performed on N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a product synthesized from 2,4-dichlorobenzoyl isothiocyanate. rsc.orgnih.govrsc.orgresearchgate.net These studies investigate the electronic structure, reactivity, and other quantum chemical properties of the final product. rsc.orgnih.gov

Consequently, there is a lack of specific published data for 2,4-dichlorobenzoyl isothiocyanate that would allow for a detailed discussion under the requested headings:

Computational and Theoretical Investigations of 2,4 Dichlorobenzoyl Isothiocyanate

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Property Analyses

While the methodologies listed are standard in computational chemistry for characterizing a compound, the specific results of their application to 2,4-dichlorobenzoyl isothiocyanate are not available in the public domain. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research dedicated specifically to the theoretical properties of 2,4-dichlorobenzoyl isothiocyanate would be required to populate the outlined sections.

Emerging Applications of 2,4 Dichlorobenzoyl Isothiocyanate in Chemical Research

Role in the Synthesis of Functional Materials and Polymers

The distinct chemical properties of 2,4-dichlorobenzoyl isothiocyanate make it a valuable precursor for the synthesis of novel functional materials, particularly those with specific structural and electronic properties. Its ability to react with nucleophiles allows for the construction of larger, more complex molecules with tailored functionalities.

Researchers have successfully synthesized N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide by reacting 2,4-dichlorobenzoyl isothiocyanate with acetyl aniline (B41778). nih.govresearchgate.net Detailed analysis of this new material revealed a three-dimensional architecture consolidated by a combination of hydrogen bonds and C–H⋯π and π⋯π interactions. nih.gov Similarly, the reaction with 4-chloroaniline (B138754) yields 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, a thiourea (B124793) derivative whose molecules are linked into dimers through intermolecular hydrogen bonds. iucr.org Such thiourea derivatives are recognized as important starting materials for synthesizing a range of macromolecular compounds. iucr.org

The study of these materials involves detailed characterization of their solid-state structures, which is crucial for designing materials with specific physical properties.

Table 1: Examples of Functional Materials Synthesized from 2,4-Dichlorobenzoyl Isothiocyanate

| Precursor | Reactant | Synthesized Material | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzoyl isothiocyanate | Acetyl aniline | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 3D architecture with complex intermolecular interactions; potential for DNA binding. | nih.gov |

Utilization as a Precursor for Advanced Analytical Reagents

The reactivity of 2,4-dichlorobenzoyl isothiocyanate has been harnessed to create advanced analytical reagents, including fluorescent sensors and probes for biomolecular interactions. These reagents are designed to detect or quantify specific analytes or to study biological processes.

One notable application is in the development of fluorescent sensors. Research has shown that 2,4-dichlorobenzoyl isothiocyanate can be reacted with pyrazolone (B3327878) derivatives to create new compounds, such as pyrazolooxazine. africaresearchconnects.comresearchgate.net These resulting molecules can exhibit fluorescent properties, making them suitable for use as sensors in various analytical applications. researchgate.net

Furthermore, derivatives of 2,4-dichlorobenzoyl isothiocyanate are being explored as probes for studying biomolecules. For instance, the compound N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, synthesized from the isothiocyanate, was studied for its interaction with DNA using UV-visible spectrophotometry. The analysis showed a significant hypochromic shift, indicating a strong interaction and suggesting its potential as a groove binder for DNA. nih.gov This demonstrates the utility of the isothiocyanate as a starting point for reagents used in bio-analytical chemistry.

Development of Novel Catalytic Systems and Reagents

While not typically a catalyst itself, 2,4-dichlorobenzoyl isothiocyanate is a key reagent for synthesizing a variety of novel heterocyclic compounds that can serve as new chemical entities or scaffolds in further chemical transformations. researchgate.netresearchgate.net Its isothiocyanate group (–N=C=S) is an electrophilic center that readily reacts with compounds containing nucleophilic groups, leading to the formation of diverse molecular structures.

For example, it has been used as a precursor in reactions with various small molecules to build more complex heterocyclic systems. Research has demonstrated that treating 2,4-dichlorobenzoyl isothiocyanate with urea (B33335) leads to the formation of a triazine derivative, while reacting it with malononitrile (B47326) produces an oxazine (B8389632) derivative. researchgate.netresearchgate.net Further reactions with acetylacetone (B45752) can yield pyridinethione compounds. researchgate.net These reactions showcase the role of 2,4-dichlorobenzoyl isothiocyanate as a foundational reagent for accessing a range of novel chemical structures that would otherwise be difficult to synthesize.

Contribution to Combinatorial Chemistry and Chemical Library Synthesis

The concept of combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for specific properties. The reliable and versatile reactivity of 2,4-dichlorobenzoyl isothiocyanate makes it an ideal building block for this purpose.

Its ability to react with a wide range of nucleophiles allows for the generation of diverse molecular libraries from a single starting material. Researchers have utilized this property to create libraries of pyrazole (B372694) derivatives. By reacting 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2,4-dichlorobenzoyl isothiocyanate, thiosemicarbazide (B42300), and hydrazine (B178648) hydrate (B1144303), a variety of novel compounds, including pyrazolooxazine and spiro pyrazole derivatives, were synthesized. africaresearchconnects.com This approach, where a central scaffold is systematically reacted with different partners, is a hallmark of diversity-oriented synthesis in combinatorial chemistry.

The resulting libraries of compounds, such as the pyranopyrazole, pyrazolopyrazole, and pyrazolopyridine derivatives, can then be evaluated for biological activity, as demonstrated by their testing against microbial strains like Staphylococcus aureus and Escherichia coli. africaresearchconnects.com

Table 2: Heterocyclic Systems Synthesized from 2,4-Dichlorobenzoyl Isothiocyanate

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Urea | Triazine | researchgate.netresearchgate.net |

| Malononitrile | Oxazine | researchgate.netresearchgate.net |

| Acetylacetone | Pyridinethione | researchgate.net |

Applications in Supramolecular Chemistry and Molecular Recognition (as a chemical scaffold)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. Molecular recognition, a key principle of supramolecular chemistry, is the specific binding of a host molecule to a guest molecule. The rigid dichlorobenzoyl portion of 2,4-dichlorobenzoyl isothiocyanate serves as an excellent scaffold for designing molecules capable of such specific interactions.

Derivatives of 2,4-dichlorobenzoyl isothiocyanate have shown significant potential in molecular recognition. The compound 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, for example, exhibits a stabilized molecular conformation due to an intramolecular N–H⋯O hydrogen bond. iucr.org Furthermore, intermolecular N–H⋯S hydrogen bonds link individual molecules to form well-defined centrosymmetric dimers, a classic example of supramolecular assembly. iucr.org

Future Perspectives and Unexplored Research Avenues for 2,4 Dichlorobenzoyl Isothiocyanate

Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Automation)

The synthesis of isothiocyanates, including 2,4-Dichlorobenzoyl Isothiocyanate, stands to benefit significantly from the adoption of advanced synthetic technologies. Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction parameters such as temperature, pressure, and mixing. This technology could enable safer handling of potentially hazardous reagents and intermediates often used in isothiocyanate synthesis, while improving reaction yields and purity by minimizing side reactions.

Furthermore, the integration of automated synthesis platforms could accelerate the discovery of novel derivatives. High-throughput screening of various reaction conditions, catalysts, and substrates would become feasible, allowing for the rapid optimization of synthetic protocols. Automation would also facilitate the creation of large libraries of 2,4-Dichlorobenzoyl Isothiocyanate-derived compounds, such as thioureas and heterocyclic systems, for biological screening and materials science research. ijacskros.com

Exploration of Novel Green Solvents and Sustainable Reaction Conditions

Modern chemical synthesis places a strong emphasis on sustainability. Future research should focus on developing more environmentally friendly methods for producing 2,4-Dichlorobenzoyl Isothiocyanate. This includes replacing traditional volatile organic solvents with greener alternatives. Recent studies have shown the efficacy of bio-derived solvents like Cyrene™ and γ-butyrolactone (GBL) for isothiocyanate synthesis. nih.govresearchgate.net Investigating the applicability of these solvents to the synthesis of acyl isothiocyanates is a promising research direction.

Additionally, exploring reactions in water represents a key aspect of green chemistry. rsc.orgrsc.org The development of water-tolerant catalytic systems for the synthesis of 2,4-Dichlorobenzoyl Isothiocyanate from 2,4-Dichlorobenzoyl chloride and a thiocyanate (B1210189) salt could dramatically reduce the environmental footprint of its production. rsc.org Other sustainable approaches include the use of elemental sulfur as a less toxic sulfur source and the development of energy-efficient, catalyst-driven processes that operate at lower temperatures. nih.govmdpi.com

Development of Highly Selective and Stereocontrolled Transformations

Many biologically active molecules are chiral, meaning their therapeutic efficacy is dependent on their specific three-dimensional structure. A significant frontier for 2,4-Dichlorobenzoyl Isothiocyanate research lies in the development of highly selective and stereocontrolled reactions. Its utility as an electrophile can be exploited in asymmetric synthesis to produce enantioenriched products.

For instance, the use of chiral catalysts in reactions involving 2,4-Dichlorobenzoyl Isothiocyanate and prochiral nucleophiles could lead to the synthesis of novel chiral thioureas or heterocyclic compounds with high stereoselectivity. Research into catalytic asymmetric cascade reactions, which can construct complex molecules with multiple stereocenters in a single step, is particularly promising. nih.gov Success in this area would be highly valuable for developing new drug candidates, where a specific stereoisomer is often responsible for the desired pharmacological activity.

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules. The application of quantum mechanics calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of 2,4-Dichlorobenzoyl Isothiocyanate. nih.gov By modeling the transition states of its reactions, researchers can predict the feasibility of new transformations and optimize reaction conditions in silico before performing laboratory experiments.

Moreover, computational methods can be used to design novel derivatives with tailored properties. For example, by systematically modifying the substituents on the dichlorophenyl ring, it is possible to predict how these changes will affect the molecule's reactivity, stability, and potential biological activity. Molecular docking studies can be employed to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors, thereby guiding the synthesis of compounds with enhanced therapeutic potential. nih.govresearchgate.net This predictive power can significantly reduce the time and resources required for the development of new pharmaceuticals or functional materials.

Interdisciplinary Research Opportunities in Chemical Engineering and Material Science

The unique reactivity of the isothiocyanate functional group presents opportunities for interdisciplinary research beyond traditional organic chemistry. mdpi.com In chemical engineering, there is a need to develop scalable, safe, and cost-effective processes for the industrial production of 2,4-Dichlorobenzoyl Isothiocyanate and its derivatives. This involves optimizing reactor design, process control, and purification methods, potentially leveraging the continuous flow technologies discussed in section 8.1.

In material science, the ability of isothiocyanates to react readily with nucleophiles like amines and thiols makes 2,4-Dichlorobenzoyl Isothiocyanate an attractive candidate for developing new functional materials. msu.edu It could be used as a cross-linking agent in polymer synthesis or to functionalize surfaces, imparting new properties such as antimicrobial activity or enhanced binding capabilities. For example, grafting polymers with molecules derived from 2,4-Dichlorobenzoyl Isothiocyanate could create advanced coatings or membranes for a variety of applications.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dichlorobenzoyl isothiocyanate, and how is purity ensured?

Answer:

The compound is synthesized via a two-step process:

Acid Chloride Formation : 2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or similar reagents.

Isothiocyanate Generation : The acid chloride reacts with potassium thiocyanate (KSCN) in dry acetone under reflux to yield 2,4-dichlorobenzoyl isothiocyanate in situ .

Purification : Precipitation in chilled water followed by recrystallization from ethanol ensures high purity (>95%). Characterization via FTIR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C-NMR, and X-ray diffraction confirms structural integrity .

Advanced: How do reaction kinetics and stoichiometric ratios affect the synthesis of its metal complexes?

Answer:

For metal complexes (e.g., iron(III)), ligand-to-metal ratios (typically 2:1 for bis-complexes) and reaction duration (7 hours at 75°C) are critical. Kinetic energy from continuous stirring enhances collision frequency, improving yield (up to 97.58%) . Excess ligand ensures complete coordination, while prolonged reflux prevents intermediate hydrolysis. UV-Vis spectroscopy (e.g., λmax shifts from 280 nm to 320 nm) and molar absorptivity calculations validate complex formation .

Basic: Which spectroscopic methods are essential for characterizing derivatives of 2,4-Dichlorobenzoyl isothiocyanate?

Answer:

- FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ in thiourea derivatives, C=O at ~1680 cm⁻¹).

- NMR : ¹H-NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3 ppm); ¹³C-NMR confirms thiocarbonyl (C=S) at ~180 ppm .

- X-ray Diffraction : Resolves dihedral angles (e.g., 33.32° between aromatic rings) and crystal packing .

Advanced: How do molecular docking studies evaluate the anticancer potential of its iron(III) complexes?

Answer:

Docking against ribonucleotide reductase (RNR; PDB: 2EUD) reveals binding affinity (ΔG = -7.76 kcal/mol) and inhibition constants (2.11 µM). Key interactions include:

- Hydrogen Bonds : Arg293, Ser217, Thr608, and Cys428 residues.

- Hydrophobic Contacts : Twelve residues stabilize the complex .

Comparative studies show superior binding to hydroxyurea (ΔG = -5.2 kcal/mol), suggesting enhanced RNR inhibition and anticancer activity .

Data Contradiction: How to interpret conflicting FTIR data between ligand and metal complexes?

Answer:

Discrepancies arise from ligand-to-metal charge transfer (LMCT). For example:

- Ligand : Sharp C=S peak at 1250 cm⁻¹.

- Complex : Broadening/shifting of C=S (1220 cm⁻¹) due to coordination with Fe(III).

Resolution involves comparing molar absorptivity (ε) and 10 Dq values (from UV-Vis) to confirm octahedral geometry .

Advanced: What challenges arise in optimizing solvent systems for complex synthesis?

Answer:

- Solvent Polarity : Ethanol enhances ligand solubility but may hydrolyze isothiocyanate. Dry acetone minimizes side reactions.

- Temperature Control : Reflux at 75°C balances reaction rate and thermal decomposition .

- Workup : Rapid solvent evaporation (rotary evaporator) and low-temperature precipitation prevent ligand degradation .

Basic: What safety protocols are critical when handling 2,4-Dichlorobenzoyl isothiocyanate?

Answer:

- Ventilation : Use fume hoods due to volatile isothiocyanate vapors (pungent odor).

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.

- Storage : Airtight containers in dry, dark conditions to prevent hydrolysis .

Advanced: How does electronic structure analysis explain reactivity in nucleophilic substitutions?

Answer:

DFT calculations reveal:

- Electrophilicity : The isothiocyanate group (N=C=S) has a high electrophilic index (ω = 1.5 eV) due to electron-withdrawing Cl substituents.

- Charge Distribution : Partial positive charge on the benzoyl carbon facilitates nucleophilic attack (e.g., by amines) .

Data Analysis: How to address inconsistencies in biological activity assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.